N-[4-(acetylsulfamoyl)phenyl]hexanamide
Description
N-[4-(Acetylsulfamoyl)phenyl]hexanamide is a sulfonamide derivative characterized by a hexanamide group linked to a phenyl ring substituted with an acetylsulfamoyl (-SO₂NHCOCH₃) moiety. The acetylsulfamoyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and binding affinity compared to simpler sulfonamides .
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]hexanamide |
InChI |
InChI=1S/C14H20N2O4S/c1-3-4-5-6-14(18)15-12-7-9-13(10-8-12)21(19,20)16-11(2)17/h7-10H,3-6H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
YDBRMNYTBRTZAN-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the phenyl ring, sulfamoyl modifications, and amide chain length. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Hexanamide vs. Shorter Chains : N-(2-Nitrophenyl)hexanamide (C6 chain) exhibits moderate antagonist activity (IC₅₀ = 94 µM), while butanamide analogs (C4 chain) show higher potency (IC₅₀ = 58 µM) . Longer chains (C8–C10) or bulky groups (e.g., phenyl) reduce activity due to steric hindrance .
- Polarity and Solubility: The acetylsulfamoyl group increases hydrophilicity compared to non-polar substituents like cyclohexyl, which may improve aqueous solubility .
Key Findings :
- Antagonist Activity : Nitro-substituted hexanamides (e.g., ) compete with autoinducers in bacterial quorum sensing, validated via molecular docking .
- Enzyme Inhibition : Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinases. The acetylsulfamoyl group’s electron-withdrawing nature may enhance binding to catalytic sites .
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